2-(2-chlorophenyl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide

OGT inhibition O-GlcNAc transferase biochemical IC50 assay

2-(2-Chlorophenyl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide (CAS 1448045-87-1, molecular formula C₁₇H₁₆ClN₅O, MW 341.8) is a small-molecule O-GlcNAc transferase (OGT) inhibitor disclosed in patent WO2023114460 as Example I-328. It belongs to the imidazolyl-pyrimidine acetamide structural class and inhibits OGT enzymatic activity at low micromolar concentrations.

Molecular Formula C17H16ClN5O
Molecular Weight 341.8
CAS No. 1448045-87-1
Cat. No. B2944342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-chlorophenyl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide
CAS1448045-87-1
Molecular FormulaC17H16ClN5O
Molecular Weight341.8
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=O)NCCN2C=CN=C2C3=NC=CC=N3)Cl
InChIInChI=1S/C17H16ClN5O/c18-14-5-2-1-4-13(14)12-15(24)19-8-10-23-11-9-22-17(23)16-20-6-3-7-21-16/h1-7,9,11H,8,10,12H2,(H,19,24)
InChIKeyLABASLBAMFQFKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Chlorophenyl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide (CAS 1448045-87-1): A Single-Digit Micromolar OGT Inhibitor with a Compact Chemotype


2-(2-Chlorophenyl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide (CAS 1448045-87-1, molecular formula C₁₇H₁₆ClN₅O, MW 341.8) is a small-molecule O-GlcNAc transferase (OGT) inhibitor disclosed in patent WO2023114460 as Example I-328 [1]. It belongs to the imidazolyl-pyrimidine acetamide structural class and inhibits OGT enzymatic activity at low micromolar concentrations. The compound is currently at a preclinical stage and serves as a tool for investigating O-GlcNAc biology in cancer and metabolic disease contexts [1].

Why OGT Inhibitor Chemical Series Are Not Interchangeable: A Procurement Risk Assessment for 2-(2-Chlorophenyl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide


OGT inhibitors currently span multiple chemotypes — quinolinone sulfonamide series (OSMI-1, OSMI-4/4a/4b), peptidomimetic hybrids, uridine mimetics, and imidazolyl-pyrimidine acetamides — each displaying distinct potency, molecular weight, physicochemical profile, and selectivity fingerprint [1][2]. Substituting one series for another without quantitative head-to-head validation risks introducing uncontrolled variables in cellular O-GlcNAc modulation, off-target effects, and inconsistent structure-activity relationships [2]. The imidazolyl-pyrimidine acetamide scaffold represented by CAS 1448045-87-1 offers a substantially lower molecular weight (341.8 Da) compared to the quinolinone sulfonamide series (OSMI-1: 563.6 Da; OSMI-4b: 604.1 Da), which directly impacts membrane permeability, solubility, and potential for further medicinal chemistry optimization — factors that cannot be assumed equivalent across series [1][3].

Quantitative Differentiation Evidence for 2-(2-Chlorophenyl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide (CAS 1448045-87-1) vs. Key OGT Inhibitor Comparators


OGT Enzymatic Inhibition Potency: Near-Identical IC₅₀ to OSMI-1 Despite a Chemotypically Distinct Scaffold

CAS 1448045-87-1 (Example I-328 in WO2023114460) inhibited OGT in a biochemical assay with an IC₅₀ of 2.68 µM [1]. The well-characterized reference inhibitor OSMI-1, developed from a high-throughput screening campaign, inhibited full-length human OGT (ncOGT) with an IC₅₀ of 2.7 µM under comparable biochemical conditions [2]. The quantified difference in potency between these two structurally unrelated chemotypes is negligible (~0.7% difference), indicating that the imidazolyl-pyrimidine acetamide scaffold achieves comparable target engagement to the quinolinone sulfonamide series. However, the substantially lower molecular weight of CAS 1448045-87-1 (341.8 vs. 563.6 Da) represents a key differentiation factor for downstream optimization [1].

OGT inhibition O-GlcNAc transferase biochemical IC50 assay

Molecular Weight Advantage: 341.8 Da vs. 564–604 Da for OSMI Series Compounds

CAS 1448045-87-1 has a molecular weight of 341.8 Da (C₁₇H₁₆ClN₅O) [1]. The widely used OGT inhibitor OSMI-1 has a molecular weight of 563.645 Da (C₂₈H₂₅N₃O₆S₂) , and the more potent OSMI-4b has a molecular weight of 604.09 Da (C₂₇H₂₆ClN₃O₇S₂) [2]. This represents a molecular weight reduction of approximately 40% vs. OSMI-1 and 43% vs. OSMI-4b. The lower molecular weight translates into a more favorable ligand efficiency (LE) metric for the same target potency, a parameter routinely evaluated in fragment-based and lead-optimization campaigns. Additionally, the imidazolyl-pyrimidine acetamide scaffold contains only one chlorine substituent and no sulfonamide groups, distinguishing it from the OSMI series' quinolinone-sulfonamide structural core [1][2].

ligand efficiency molecular weight drug-likeness optimization

Physicochemical Profile: Favorable clogP (2.40) and TPSA (73.91 Ų) Support CNS-Penetrant Lead Design — Unavailable for OSMI Series Equivalents

CAS 1448045-87-1 possesses a calculated octanol-water partition coefficient (clogP) of 2.40 and a topological polar surface area (TPSA) of 73.91 Ų [1]. The combination of TPSA < 90 Ų and clogP between 1–3 falls within favorable ranges for blood-brain barrier penetration according to widely accepted CNS MPO scoring guidelines [2]. In contrast, OSMI-1 has a LogP of 4.32, which is substantially higher and indicative of greater lipophilicity and potentially higher non-specific protein binding . Computed TPSA values for OSMI-series compounds are not readily available in public databases. The lower lipophilicity of CAS 1448045-87-1, combined with its smaller TPSA, suggests a differentiated physicochemical profile that may favor applications requiring CNS exposure or reduced off-target binding [1][2]. This physicochemical differentiation is class-level inferential, as direct comparative measurements of permeability or protein binding have not been reported for this compound.

physicochemical properties CNS drug-likeness logP and TPSA comparison

Scaffold Orthogonality: Imidazolyl-Pyrimidine Acetamide vs. Quinolinone Sulfonamide Reduces Intellectual Property and Structural Overlap Risk

CAS 1448045-87-1 is built on an imidazolyl-pyrimidine acetamide core with a 2-chlorophenyl substituent [1]. The dominant OGT inhibitor chemotype in the literature, represented by OSMI-1, OSMI-4, OSMI-4a, and OSMI-4b, is based on a quinolinone-6-sulfonamide scaffold linked to a substituted phenylglycine moiety [2][3]. These two scaffolds share no structural overlap in their core architecture, binding motifs, or synthetic routes. This orthogonality means that structure-activity relationships (SAR) established for the OSMI series cannot be extrapolated to the imidazolyl-pyrimidine series, and vice versa. For procurement purposes, the imidazolyl-pyrimidine acetamide series offers an independent chemical starting point with distinct patent space (WO2023114460 vs. earlier OSMI patents from the Walker laboratory at Harvard), reducing freedom-to-operate risks in commercial development [1][2].

scaffold novelty patent landscape chemical series differentiation

Recommended Procurement and Research Application Scenarios for 2-(2-Chlorophenyl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide (CAS 1448045-87-1)


Medicinal Chemistry Hit-to-Lead Programs Requiring a Low-Molecular-Weight OGT Inhibitor Starting Point

CAS 1448045-87-1 delivers OGT inhibitory potency (IC₅₀ = 2.68 µM) equivalent to OSMI-1 (IC₅₀ = 2.7 µM) from a scaffold that is ~40% smaller by molecular weight (341.8 vs. 563.6 Da) [1][2]. This improved ligand efficiency makes it an attractive starting point for fragment-growing or structure-based optimization campaigns, where the imidazolyl-pyrimidine core provides multiple vectors for substitution and elaboration without the synthetic complexity inherent in the quinolinone-sulfonamide OSMI series. Procurement of this compound supports early-stage medicinal chemistry efforts focused on improving OGT inhibitor drug-like properties while maintaining on-target potency [3].

Development of CNS-Penetrant OGT Inhibitors for Neurodegenerative Disease Research

With a computed clogP of 2.40 and TPSA of 73.91 Ų, CAS 1448045-87-1 occupies physicochemical space consistent with CNS drug-likeness criteria (TPSA < 90 Ų, clogP 1–3 per CNS MPO guidelines) [3]. This contrasts with the OSMI series (OSMI-1 LogP = 4.32), which is substantially more lipophilic and likely to exhibit higher plasma protein binding and reduced brain penetration . Neuroscience programs investigating the role of O-GlcNAcylation in Alzheimer's disease, Parkinson's disease, or other neurodegenerative conditions may preferentially select the imidazolyl-pyrimidine acetamide scaffold for its CNS-compatible physicochemical profile [3][4].

Intellectual Property-Conscious OGT Inhibitor Tool Compound Procurement

Organizations seeking OGT inhibitor tool compounds for target validation studies without encumbrance from the established OSMI patent estate should consider CAS 1448045-87-1. This compound belongs to the imidazolyl-pyrimidine acetamide series disclosed in WO2023114460 (2023), which is structurally and patentably distinct from the earlier Harvard-originated OSMI quinolinone sulfonamide patents (2014–2015) [1][2]. The independent patent space provides greater freedom-to-operate for commercial development and reduces the risk of patent infringement claims during preclinical research activities [1].

Cancer Metabolism Studies Investigating OGT/c-Myc Signaling Axis in Hepatocellular Carcinoma

The parent patent WO2023114460 explicitly demonstrates that imidazolyl-pyrimidine acetamide OGT inhibitors reduce c-Myc protein levels and O-GlcNAcylation, and inhibit hepatocellular carcinoma (HCC) cell proliferation [1]. CAS 1448045-87-1, as a representative example (I-328) from this patent series, is a relevant tool compound for cancer metabolism researchers studying the OGT–c-Myc axis in liver cancer models. Its OGT IC₅₀ of 2.68 µM positions it as a suitable starting point for investigating O-GlcNAc-dependent oncogenic signaling, with the potential for further potency optimization through medicinal chemistry exploration of the patent's exemplified SAR [1].

Quote Request

Request a Quote for 2-(2-chlorophenyl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.